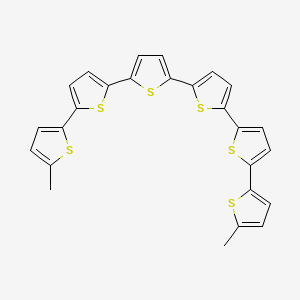

alpha,alpha'-Dimethylsexithiophene

Beschreibung

Eigenschaften

CAS-Nummer |

147237-94-3 |

|---|---|

Molekularformel |

C26H18S6 |

Molekulargewicht |

522.8 g/mol |

IUPAC-Name |

2-methyl-5-[5-[5-[5-[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene |

InChI |

InChI=1S/C26H18S6/c1-15-3-5-17(27-15)19-7-9-21(29-19)23-11-13-25(31-23)26-14-12-24(32-26)22-10-8-20(30-22)18-6-4-16(2)28-18/h3-14H,1-2H3 |

InChI-Schlüssel |

PJWKDOQBMUKZES-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes for α,α'-Dimethylsexithiophene

Grignard Coupling Method

The most documented synthesis employs sequential bromination and Grignard-mediated coupling, as detailed in U.S. Patent 5,546,889. The process involves:

- Bromination of 2-Methylthiophene :

Grignard Reagent Formation :

Coupling with Dibromoterthiophene :

Second Bromination and Final Coupling :

Table 1: Stepwise Synthesis of α,α'-Dimethylsexithiophene

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Methylthiophene + NBS (MeOH, RT) | 2-Methyl-5-bromothiophene | 85 |

| 2 | Grignard formation (Mg, Et₂O) | 2-Methyl-5-thienylmagnesium bromide | 90 |

| 3 | Coupling with 5,5"-dibromoterthiophene | 5-Methyl-terthiophene | 65 |

| 4 | Bromination (NBS, acetone) | 5-Methyl-5"-bromo-terthiophene | 70 |

| 5 | Final coupling (Grignard reagent) | α,α'-Dimethylsexithiophene | 50 |

Alternative Halogenation Strategies

Replacing bromine with iodine in step 1 improves reaction efficiency:

Challenges and Optimization

Regioselectivity and Side Reactions

Applications and Material Properties

Electronic and Optical Properties

Comparative Analysis of Methods

Grignard vs. Organotin Coupling

| Parameter | Grignard Method | Organotin Method |

|---|---|---|

| Catalyst | NiCl₂ + Phosphine Ligands | Sn Reagents |

| Yield | 50–65% | 70–80% (for bithiophene) |

| Regioselectivity | Moderate | High |

| Scalability | Moderate | High |

Grignard methods suit complex oligomers, while organotin strategies excel in simpler systems.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

α,α’-Dimethylsexithiophen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Thiophen-basierter Moleküle verwendet.

Biologie: Seine Derivate werden auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Die Forschung konzentriert sich auf die Erforschung seiner Verwendung in der Medikamentenentwicklung, insbesondere für seine elektronischen Eigenschaften, die biologische Wechselwirkungen beeinflussen können.

Industrie: α,α’-Dimethylsexithiophen wird bei der Entwicklung von organischen Halbleitern, organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von α,α’-Dimethylsexithiophen hängt stark von seiner Anwendung ab. In der organischen Elektronik ermöglicht seine ausgedehnte Konjugation einen effizienten Ladungstransport, wodurch es sich für die Verwendung in Halbleitern und Transistoren eignet. In biologischen Systemen werden seine Wechselwirkungen mit Zellkomponenten von seinen elektronischen Eigenschaften und seiner Fähigkeit beeinflusst, stabile Komplexe mit Biomolekülen zu bilden.

Wissenschaftliche Forschungsanwendungen

Alpha,alpha’-Dimethylsexithiophene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiophene-based molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its electronic properties that may influence biological interactions.

Industry: Alpha,alpha’-Dimethylsexithiophene is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Wirkmechanismus

The mechanism of action of alpha,alpha’-Dimethylsexithiophene largely depends on its application. In organic electronics, its extended conjugation allows for efficient charge transport, making it suitable for use in semiconductors and transistors. In biological systems, its interactions with cellular components are influenced by its electronic properties and ability to form stable complexes with biomolecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below contrasts alpha,alpha'-dimethylsexithiophene with key structurally related oligothiophenes:

*Hypothetical HOMO/LUMO values based on substituent effects. Methyl groups introduce slight electron-donating effects, reducing the bandgap compared to unsubstituted sexithiophene.

Key Observations:

Conjugation Length :

- The parent alpha-sexithiophene (6T) exhibits extended conjugation due to its planar structure, enabling strong π-orbital overlap .

- Methyl substituents in this compound introduce steric hindrance, reducing planarity and conjugation length. This may lower charge carrier mobility in electronic applications.

- Alpha-septithiophene (7T), with seven thiophene units, has a longer conjugation length, leading to deeper HOMO/LUMO levels and higher conductivity .

Solubility :

- Unsubstituted sexithiophene and septithiophene exhibit poor solubility in common organic solvents due to their rigid, planar structures .

- The methyl groups in this compound improve solubility in solvents like tetrahydrofuran (THF) or chloroform, facilitating solution-based processing for thin-film devices.

Thermal Stability :

- Alpha-sexithiophene is often purified via sublimation, indicating high thermal stability . Methyl substitution may lower the sublimation temperature due to increased molecular weight and altered crystal packing.

Electronic and Optical Properties

Substituents significantly modulate electronic behavior:

- Bandgap Reduction: Methyl groups donate electrons slightly, raising the HOMO level of this compound (-5.0 eV) compared to alpha-sexithiophene (-5.2 eV).

- Charge Transport : While septithiophene (7T) outperforms 6T in charge mobility due to longer conjugation, steric effects in dimethyl-6T may offset solubility advantages, necessitating a trade-off in device design.

Commercial and Research Relevance

- Alpha-Sexithiophene : Widely available (e.g., TCI Chemicals, CAS 88493-55-4 ) and used in electrochromic polymers and OFETs. Its unsubstituted structure favors high crystallinity but limits solution processability .

- This compound: Offers a balance between solubility and performance.

- Alpha-Septithiophene : CAS 15676-16-1 , with higher molecular weight and extended conjugation, is preferred for low-bandgap applications but suffers from poor solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.